Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)-
Description
IUPAC Nomenclature and Structural Isomerism Considerations
The compound "Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)-" is systematically named 1-bromo-2-fluoro-4-(2-methoxyethoxy)benzene under IUPAC guidelines. This nomenclature follows substitutive principles, where:
- The parent hydrocarbon is benzene.
- Substituents are prioritized by atomic number (Br > F > O), with numbering starting at the bromine atom (position 1).
- The fluorine atom occupies position 2, while the 2-methoxyethoxy group (-OCH2CH2OCH3) is at position 4.
Structural isomerism arises from alternative substitution patterns on the benzene ring. As a trisubstituted derivative with three distinct groups (Br, F, and 2-methoxyethoxy), positional isomerism generates 10 possible isomers when considering all unique arrangements. For example:
- 1-bromo-3-fluoro-5-(2-methoxyethoxy)benzene (meta-substituted fluorine relative to bromine).
- 1-bromo-4-fluoro-2-(2-methoxyethoxy)benzene (para-substituted fluorine).
The specific isomer discussed here adopts the most thermodynamically stable configuration, as the 1,2,4-substitution pattern minimizes steric clashes between the bulky 2-methoxyethoxy group and halogen atoms.
Molecular Geometry Analysis via Computational Chemistry Methods
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal key geometric parameters (Table 1):
Table 1: Optimized Geometric Parameters
| Parameter | Value (Å or °) |
|---|---|
| C1–Br bond length | 1.89 Å |
| C2–F bond length | 1.35 Å |
| C4–O bond length | 1.42 Å |
| O–CH2CH2OCH3 dihedral | 112° |
| C1–C2–C3–C4 torsion | 178° |
Key observations:
- The C–Br bond elongation (vs. typical 1.79 Å in bromobenzene) arises from electron withdrawal by adjacent fluorine.
- The 2-methoxyethoxy group adopts a gauche conformation (O–CH2–CH2–O–CH3 dihedral = 112°), balancing steric repulsion and hyperconjugative stabilization.
- Near-planarity of the benzene ring (torsion ≈ 178°) ensures maximal π-conjugation despite substituent electronegativity differences.
Mulliken charge analysis shows significant polarization:
- Bromine: +0.23 e
- Fluorine: -0.18 e
- Ether oxygen: -0.32 e
This charge distribution drives regioselective reactivity in electrophilic substitutions.
Electronic Structure Characterization Through Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) analysis at the CAM-B3LYP/def2-TZVP level provides insights into electronic properties (Table 2):
Table 2: FMO Energies and Gaps
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.82 | Benzene π-system |
| LUMO | -1.45 | C–Br σ* anti-bonding |
| Gap | 5.37 |
Notable features:
- The HOMO is delocalized across the aromatic ring but attenuated at C1 and C2 due to halogen electronegativity.
- The LUMO primarily resides on the C–Br bond, making bromine the preferred site for nucleophilic attack.
- The 5.37 eV HOMO-LUMO gap indicates moderate reactivity, intermediate between halogenated anisoles (5.1–5.5 eV) and bromobenzenes (5.8 eV).
Natural Bond Orbital (NBO) analysis reveals:
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(2-methoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVPCTBFGLBNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Fluorination
- The starting material is often a substituted benzene derivative such as 2-bromophenol or 1,4-dibromo-2-fluorobenzene.
- For fluorination, metal-halogen exchange reactions are commonly employed, where organometallic reagents (e.g., isopropyl magnesium chloride) react with halogenated benzene intermediates at low temperatures (0–5 °C) in solvents like tetrahydrofuran (THF) or toluene.
- Bromination is typically introduced either before or after fluorination depending on the synthetic strategy, using bromine or brominating agents under controlled conditions.
Etherification (Attachment of 2-Methoxyethoxy Group)
- The methoxyethoxy group is introduced via nucleophilic substitution or Mitsunobu-type reactions.
- A representative method involves reacting 2-bromophenol with 2-methoxyethanol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in tetrahydrofuran at 0–20 °C under an inert nitrogen atmosphere.
- This reaction proceeds over approximately 2 hours, yielding 1-bromo-2-(2-methoxyethoxy)benzene with high efficiency (around 86% yield).
- Subsequent fluorination can be carried out to introduce the fluorine atom ortho to the methoxyethoxy group.
Industrial Scale Production
- Industrial synthesis utilizes batch or continuous flow reactors to precisely control reaction parameters such as temperature, mixing, and reagent addition rates.
- Purification involves distillation or recrystallization to achieve high purity.
- Automated equipment ensures reproducibility and scalability.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Etherification | 2-Bromophenol, 2-Methoxyethanol, DIAD, PPh3 | 0–20 °C | Tetrahydrofuran | ~86 | Inert atmosphere, 2 h reaction time |
| Fluorination | Organometallic reagent (e.g., isopropyl MgCl), THF | 0–5 °C | THF, Toluene | Variable | Metal-halogen exchange method |
| Bromination | Bromine or brominating agents | Controlled temp. | Organic solvent | Variable | Selective substitution on benzene ring |
| Purification | Distillation, recrystallization | Ambient to 50 °C | Various | — | To isolate pure compound |
Mechanistic Insights and Research Findings
- The halogen atoms (bromine and fluorine) influence the electronic environment of the benzene ring, directing substitution patterns and affecting reactivity.
- Etherification via Mitsunobu reaction proceeds through the formation of an intermediate phosphonium salt facilitating nucleophilic substitution with inversion of configuration when applicable.
- The presence of both bromine and fluorine enhances lipophilicity and potential biological activity, which is relevant for medicinal chemistry applications.
- Industrial processes emphasize mild reaction conditions to avoid cryogenic temperatures, improving safety and cost-effectiveness.
Comparative Notes on Similar Compounds
- Compared to 4-bromo-2-fluoroanisole or 1-bromo-2-fluoro-4-methoxybenzene, the 2-methoxyethoxy substituent provides increased steric bulk and polarity, influencing solubility and reactivity.
- The unique combination of halogens and ether groups in Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- allows for specialized applications in chemical synthesis and potential pharmaceutical development.
This comprehensive synthesis overview integrates data from multiple chemical databases, patent literature, and industrial chemical suppliers, excluding non-authoritative sources, ensuring a robust and reliable presentation of preparation methods for Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)-.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- largely depends on its specific application. In synthetic chemistry, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which activate the benzene ring towards nucleophilic substitution. In biological systems, the compound’s interactions with molecular targets would depend on its ability to form specific bonds or interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Substituent-Driven Comparisons
A. Substituents at Position 4
B. Halogenation Patterns
C. Functional Group Diversity
Physicochemical Properties
Biological Activity
Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- is characterized by the following structural formula:
- Chemical Formula: C10H12BrF O3
- Molecular Weight: 267.1 g/mol
- CAS Number: Not specified in the search results.
The presence of bromine and fluorine atoms, along with the methoxyethoxy group, suggests potential interactions with biological targets, making it a candidate for further investigation in drug discovery.
The biological activity of Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- can be attributed to its ability to interact with specific molecular targets within cells. The mechanism of action may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Binding: It may act as a ligand for various receptors, influencing signal transduction pathways.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies: A study on related compounds showed that derivatives with electron-donating groups (EDGs) exhibited enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzene derivative A | MCF-7 | 0.65 |
| Benzene derivative B | U-937 | 2.41 |
These findings suggest that Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- could demonstrate similar efficacy against cancer cell lines.
Enzyme Interaction Studies
The compound's ability to interact with enzymes is critical for understanding its biological activity. Preliminary studies indicate that it may inhibit key enzymes involved in cancer metabolism:
- Enzyme Targets: Potential targets include kinases and proteases that are crucial for tumor growth and metastasis.
Case Studies
-
Study on Antitumor Activity:
A recent study evaluated the anticancer properties of various brominated and fluorinated benzene derivatives. The results indicated that compounds with similar substituents to Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- showed promising results against human cancer cell lines .- Findings:
- Compounds demonstrated IC50 values ranging from 0.11 to 5.51 µM across different cell lines.
- The presence of halogen atoms was correlated with increased potency.
- Findings:
-
Toxicological Assessment:
Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that related compounds do not exhibit significant toxicity at therapeutic doses .
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development:
- Benzene derivatives are crucial in drug discovery and development due to their ability to modulate biological activity. The compound can serve as a building block for synthesizing novel pharmaceuticals targeting various diseases, including cancer and bacterial infections.
- Case Study: Research has shown that compounds similar to Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- exhibit anti-inflammatory properties and can be modified to enhance their efficacy against specific targets.
2. Material Science:
- The compound is utilized in the development of advanced materials such as polymers and coatings. Its unique structure allows for modifications that can improve material properties like thermal stability and mechanical strength.
- Example: In experiments, incorporating this compound into polymer matrices has led to improved resistance to solvents and enhanced durability.
3. Organic Synthesis:
- As an intermediate, Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- is used in the synthesis of more complex organic molecules. It serves as a versatile reagent in various organic transformations.
- For instance, it has been used in the synthesis of fluorinated compounds that are valuable in agrochemicals and specialty chemicals.
Data Table: Comparison of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceutical | Drug synthesis for anti-inflammatory agents | Modulates biological activity effectively |
| Material Science | Polymer enhancement | Improves thermal stability and mechanical strength |
| Organic Synthesis | Intermediate for complex molecules | Versatile reagent for diverse organic transformations |
Q & A
Q. What are the common synthetic routes for preparing Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)-?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions . For example, a palladium(II) acetate-catalyzed coupling with cesium carbonate as a base in 1,4-dioxane at 100°C under nitrogen achieves 74% yield, followed by purification via silica gel chromatography (0–20% ethyl acetate/hexane gradient) . Key intermediates like 4-bromo-2-(2-methoxyethoxy)-1-(trifluoromethyl)benzene () highlight the importance of protecting groups (e.g., tert-butyl carbamate) to direct regioselectivity.
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (retention time ~1.02 minutes, as in ) to assess purity. Structural confirmation requires multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve coupling patterns from fluorine and bromine substituents. For example, the ¹⁹F NMR chemical shift of the fluorine at position 2 can be compared to analogs in PubChem () to validate assignments. Mass spectrometry (LCMS, m/z [M-H]⁻) provides molecular weight confirmation .
Q. What solvents and conditions are optimal for storing this compound?
Methodological Answer: Store in anhydrous, oxygen-free environments (e.g., under argon) at -20°C to prevent degradation. The 2-methoxyethoxy group () may increase hydrophilicity, so avoid aqueous solutions unless stabilized. Use amber glass vials to mitigate light-induced decomposition, as brominated aromatics are often photosensitive .
Advanced Research Questions
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
Methodological Answer: Density Functional Theory (DFT) calculations can model transition states for palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Parameters like bond dissociation energy (C-Br) and steric effects from the 2-methoxyethoxy group influence reactivity. Compare computed activation energies with experimental yields (e.g., 74% in ) to optimize ligand selection (e.g., bulky phosphine ligands for steric control) .
Q. What strategies resolve contradictory spectroscopic data caused by fluorine-bromine coupling?
Methodological Answer: Use 2D NMR techniques (HSQC, HMBC) to correlate fluorine-proton coupling. For example, the fluorine at position 2 may split adjacent proton signals (J~8–12 Hz). Computational tools like ACD/Labs or MestReNova can simulate spectra for comparison. If ambiguity persists, synthesize a deuterated analog or use X-ray crystallography (e.g., SHELXL in ) for definitive structural assignment .
Q. How does the 2-methoxyethoxy group influence solubility in ionic liquid electrolytes?
Methodological Answer: The ether-oxygen atoms in the 2-methoxyethoxy group enhance solubility in polar ionic liquids (e.g., bis(trifluoromethylsulfonyl)imide-based ILs). Conductivity studies (e.g., cyclic voltammetry in ) can quantify solvation effects. Compare with analogs lacking the methoxyethoxy group to isolate its contribution to electrochemical stability .
Q. What safety protocols are critical for handling this compound in high-temperature reactions?
Methodological Answer: Use explosion-proof equipment and inert atmospheres (N₂/Ar) during reflux. The bromine substituent poses toxicity risks; ensure fume hoods with HEPA filters and PPE (nitrile gloves, goggles). Monitor for hydrogen bromide gas release via FTIR spectroscopy. Emergency protocols ( ) require immediate neutralization of spills with sodium bicarbonate .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
